molecular formula C25H30ClN3O2 B235533 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide

Cat. No.: B235533
M. Wt: 440 g/mol
InChI Key: MUOLLEYSPAGALM-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide is a complex organic compound that features a piperazine ring, a phenyl group, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a propanoyl group through acylation reactions.

    Aromatic Substitution: The functionalized piperazine is then reacted with a chlorinated aromatic compound to introduce the phenyl group.

    Cyclopentanecarboxamide Formation: The final step involves the formation of the cyclopentanecarboxamide moiety through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Material Science: Its structural properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-fluorobenzamide
  • N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide

Uniqueness

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H30ClN3O2

Molecular Weight

440 g/mol

IUPAC Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C25H30ClN3O2/c1-2-23(30)29-16-14-28(15-17-29)22-11-10-20(18-21(22)26)27-24(31)25(12-6-7-13-25)19-8-4-3-5-9-19/h3-5,8-11,18H,2,6-7,12-17H2,1H3,(H,27,31)

InChI Key

MUOLLEYSPAGALM-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4)Cl

Origin of Product

United States

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